molecular formula C18H19NO2 B1672202 イソブグレ CAS No. 89667-40-3

イソブグレ

カタログ番号 B1672202
CAS番号: 89667-40-3
分子量: 281.3 g/mol
InChIキー: UWPBQLKEHGGKKD-GZTJUZNOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isbogrel is a small molecule thromboxane A2 synthase inhibitor. It was initially developed by Takeda Pharmaceutical Co., Ltd. for its potential therapeutic applications in cardiovascular and nervous system diseases. The compound has the molecular formula C18H19NO2 and is known for its ability to inhibit thromboxane A2 synthesis, which plays a crucial role in platelet aggregation and vasoconstriction .

科学的研究の応用

Isbogrel has a wide range of scientific research applications, including:

作用機序

Isbogrel exerts its effects by selectively inhibiting thromboxane A2 synthase, an enzyme responsible for the production of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, Isbogrel reduces the production of thromboxane A2, leading to decreased platelet aggregation and vasodilation. This mechanism makes it a valuable compound for studying cardiovascular diseases and developing related therapies .

生化学分析

Biochemical Properties

Isbogrel plays a significant role in biochemical reactions by inhibiting thromboxane A2 synthase (TXA2 synthase), an enzyme involved in the biosynthesis of thromboxane A2 (TXA2). Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting TXA2 synthase, Isbogrel reduces the production of thromboxane A2, thereby exerting antiplatelet and antithrombotic effects . Isbogrel interacts with TXA2 synthase through competitive inhibition, binding to the active site of the enzyme and preventing the conversion of prostaglandin H2 to thromboxane A2 .

Cellular Effects

Isbogrel has been shown to influence various cellular processes, particularly those related to platelet function and vascular health. By inhibiting thromboxane A2 synthesis, Isbogrel reduces platelet aggregation and thrombus formation, which are critical steps in the development of cardiovascular diseases . Additionally, Isbogrel’s inhibition of thromboxane A2 synthesis can lead to vasodilation, improving blood flow and reducing blood pressure . These effects on platelet function and vascular tone highlight the potential of Isbogrel in managing cardiovascular conditions.

Molecular Mechanism

The molecular mechanism of Isbogrel involves its selective inhibition of thromboxane A2 synthase. Isbogrel binds to the active site of TXA2 synthase, blocking the enzyme’s ability to convert prostaglandin H2 to thromboxane A2 . This inhibition reduces the levels of thromboxane A2, a key mediator of platelet aggregation and vasoconstriction. By decreasing thromboxane A2 production, Isbogrel exerts its antiplatelet and antithrombotic effects, ultimately contributing to the prevention of thrombotic events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isbogrel have been observed to change over time. Studies have shown that Isbogrel maintains its inhibitory activity on thromboxane A2 synthesis for several hours after administration . The stability and degradation of Isbogrel can influence its long-term effects on cellular function. In vitro and in vivo studies have demonstrated that Isbogrel’s antiplatelet and antithrombotic effects persist for a significant duration, making it a potentially valuable therapeutic agent for managing cardiovascular diseases .

Dosage Effects in Animal Models

The effects of Isbogrel vary with different dosages in animal models. Studies have shown that Isbogrel exhibits dose-dependent inhibition of thromboxane A2 synthesis and platelet aggregation . At lower doses, Isbogrel effectively reduces thromboxane A2 levels and platelet aggregation, while higher doses may lead to more pronounced antithrombotic effects. Excessive doses of Isbogrel can result in adverse effects, such as prolonged bleeding time and potential toxicity . These findings highlight the importance of optimizing the dosage of Isbogrel to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

Isbogrel is involved in metabolic pathways related to the biosynthesis of thromboxane A2. By inhibiting thromboxane A2 synthase, Isbogrel disrupts the conversion of prostaglandin H2 to thromboxane A2, thereby reducing thromboxane A2 levels . This inhibition affects the overall metabolic flux of the arachidonic acid pathway, leading to decreased production of thromboxane A2 and its downstream effects on platelet function and vascular tone .

Transport and Distribution

Isbogrel is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to target tissues, including platelets and vascular endothelial cells . Isbogrel’s distribution is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy . Additionally, Isbogrel’s transport across cell membranes may involve specific transporters or passive diffusion, facilitating its entry into target cells .

Subcellular Localization

The subcellular localization of Isbogrel is primarily within the cytoplasm, where it interacts with thromboxane A2 synthase . Isbogrel’s inhibitory activity on TXA2 synthase occurs within the cytoplasmic compartment, preventing the conversion of prostaglandin H2 to thromboxane A2 . This subcellular localization is crucial for Isbogrel’s mechanism of action, as it allows the compound to effectively inhibit thromboxane A2 synthesis and exert its antiplatelet and antithrombotic effects.

準備方法

Isbogrel can be synthesized through various synthetic routes. One common method involves the reaction of 3-(trimethylsilyl)propargyl alcohol with other reagents to form the desired compound . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls to ensure the proper formation of the compound. Industrial production methods may involve scaling up these reactions under controlled conditions to produce larger quantities of Isbogrel .

化学反応の分析

Isbogrel undergoes several types of chemical reactions, including:

    Oxidation: Isbogrel can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: Isbogrel can participate in substitution reactions where certain functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Isbogrel is unique in its selective inhibition of thromboxane A2 synthase. Similar compounds include:

Isbogrel stands out due to its specific targeting of thromboxane A2 synthase, making it a valuable tool for research and potential therapeutic applications.

特性

IUPAC Name

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPBQLKEHGGKKD-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021133
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89667-40-3
Record name Isbogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89667-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isbogrel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isbogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISBOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isbogrel
Reactant of Route 2
Reactant of Route 2
Isbogrel
Reactant of Route 3
Isbogrel
Reactant of Route 4
Isbogrel
Reactant of Route 5
Isbogrel
Reactant of Route 6
Isbogrel

Q & A

Q1: What is the primary mechanism of action of Isbogrel?

A1: Isbogrel functions as a Thromboxane A2 (TxA2) synthase inhibitor. [, ] This means it prevents the synthesis of TxA2, a potent vasoconstrictor and platelet aggregation inducer, from its precursor, prostaglandin H2. [, ] By inhibiting TxA2 synthase, Isbogrel exhibits antiplatelet and antithrombotic effects. [, , ]

Q2: Are there any structural modifications of Isbogrel that result in dual-acting compounds?

A2: Yes, research has explored linking Isbogrel to known thromboxane receptor antagonists (TXRA) like ICI 192605. [] These novel compounds exhibit both thromboxane synthase inhibition and receptor antagonist activity in vitro and in vivo. [] This dual-acting approach could potentially offer enhanced therapeutic benefits in managing thrombotic conditions.

Q3: Does Isbogrel exhibit any selectivity for specific species in its mechanism of action?

A3: In vitro studies demonstrate that Isbogrel inhibits arachidonic acid- or collagen-induced platelet aggregation in platelet-rich plasma from humans, rabbits, and dogs. [] This suggests a conserved mechanism of action across these species, making it a valuable tool for preclinical research.

Q4: Has Isbogrel been investigated in preclinical models of cardiovascular disease?

A4: Yes, Isbogrel has demonstrated beneficial effects in a rat model of middle cerebral artery thrombosis. [] This finding, alongside its positive effects on collagen-induced coronary ischemia in guinea pigs, [] highlights its potential as a therapeutic agent for ischemic cardiovascular diseases.

Q5: What is the duration of Isbogrel's inhibitory effect on TxA2 synthase?

A5: Studies using washed canine platelets indicate that Isbogrel's inhibition of TxA2 synthase is long-lasting but reversible. [] While its inhibitory effect gradually diminishes after washing platelets with drug-free buffer, a dose-dependent inhibition persists even after multiple washes. [] This suggests a relatively slow dissociation of Isbogrel from its target enzyme.

Q6: Are there any known drug interactions with Isbogrel?

A6: Research suggests that Isbogrel moderately enhances the bleeding time prolongation caused by ticlopidine, another antiplatelet agent. [] This interaction highlights the need to carefully consider potential drug-drug interactions when administering Isbogrel in combination with other medications.

Q7: What analytical methods are typically employed to study Isbogrel?

A7: While specific analytical techniques are not detailed in the provided abstracts, the measurement of plasma thromboxane B2 (TxB2) levels is a common method to assess the efficacy of Isbogrel in vivo. [] Additionally, various in vitro assays measuring platelet aggregation, often using arachidonic acid or collagen as agonists, are employed to assess Isbogrel's antiplatelet activity. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。